N-(4-(4-methoxypiperidin-1-yl)phenyl)-3'-methyl-[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
N-(4-(4-methoxypiperidin-1-yl)phenyl)-3’-methyl-[1,1’-biphenyl]-4-sulfonamide is a complex organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a methoxypiperidine group attached to a phenyl ring, which is further connected to a biphenyl sulfonamide structure
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit significant antibacterial and antifungal activity . The exact target may vary depending on the specific microorganism and the environment.
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets through a variety of mechanisms, often involving the disruption of essential biochemical processes within the target organisms .
Biochemical Pathways
Given its antimicrobial activity, it is likely that this compound interferes with pathways essential for the survival and replication of bacteria and fungi .
Result of Action
Given its antimicrobial activity, it is likely that this compound leads to the death or inhibition of bacteria and fungi, thereby preventing their growth and spread .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-methoxypiperidin-1-yl)phenyl)-3’-methyl-[1,1’-biphenyl]-4-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Methoxypiperidine Intermediate: This involves the reaction of piperidine with methanol under acidic conditions to introduce the methoxy group.
Coupling with Phenyl Ring: The methoxypiperidine intermediate is then coupled with a phenyl ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Biphenyl Sulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-methoxypiperidin-1-yl)phenyl)-3’-methyl-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The biphenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: Formation of N-(4-(4-hydroxypiperidin-1-yl)phenyl)-3’-methyl-[1,1’-biphenyl]-4-sulfonamide.
Reduction: Formation of N-(4-(4-methoxypiperidin-1-yl)phenyl)-3’-methyl-[1,1’-biphenyl]-4-amine.
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
N-(4-(4-methoxypiperidin-1-yl)phenyl)-3’-methyl-[1,1’-biphenyl]-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anti-cancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound’s biphenyl structure makes it useful in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-methylpiperazin-1-yl)phenyl)-3’-methyl-[1,1’-biphenyl]-4-sulfonamide: Similar structure but with a methylpiperazine group instead of methoxypiperidine.
N-(4-(4-methoxypiperidin-1-yl)phenyl)-3’-methyl-[1,1’-biphenyl]-4-amine: Similar structure but with an amine group instead of sulfonamide.
Uniqueness
N-(4-(4-methoxypiperidin-1-yl)phenyl)-3’-methyl-[1,1’-biphenyl]-4-sulfonamide is unique due to the combination of its methoxypiperidine and biphenyl sulfonamide groups, which confer specific chemical and biological properties. This unique structure allows for versatile applications in medicinal chemistry and materials science, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-4-(3-methylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S/c1-19-4-3-5-21(18-19)20-6-12-25(13-7-20)31(28,29)26-22-8-10-23(11-9-22)27-16-14-24(30-2)15-17-27/h3-13,18,24,26H,14-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEWTBVFUQLTLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)N4CCC(CC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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